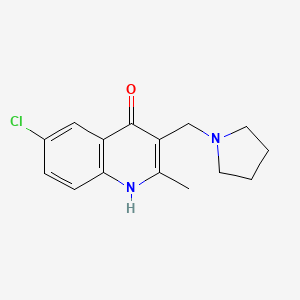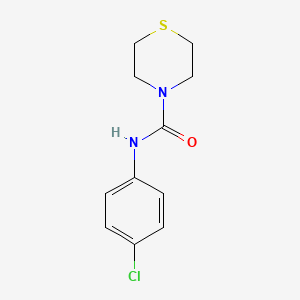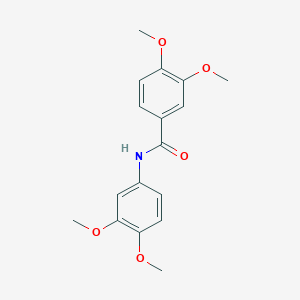![molecular formula C15H13N3O2S B5687939 methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)
methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a thienopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
科学的研究の応用
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate inhibits the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways that promote cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory effects and to protect against oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate in lab experiments is its potent anticancer activity. It has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate. One area of focus is the development of more efficient and scalable synthesis methods for the compound. Another area of interest is the further exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate and to identify potential biomarkers for predicting its efficacy in different patient populations.
合成法
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction between 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylic acid and methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran and is typically heated to reflux for several hours. The resulting product is then purified using column chromatography or recrystallization.
特性
IUPAC Name |
methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-10-12(16)17-13(9-6-4-3-5-7-9)18-14(10)21-11(8)15(19)20-2/h3-7H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLQHCYKGRNOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)
![(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B5687882.png)

![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5687904.png)
![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)



![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)